1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
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Overview
Description
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that combines structural elements from carbazole, triazole, and benzothiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Derivative: Starting with 3-methyl-1,2,3,4-tetrahydrocarbazole, which can be synthesized through cyclization reactions of appropriate precursors.
Synthesis of the Triazolobenzothiazole Moiety: This involves the cyclization of a benzothiazole derivative with a triazole precursor under specific conditions.
Coupling Reaction: The final step involves coupling the carbazole derivative with the triazolobenzothiazole moiety using a suitable linker, such as ethanone, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including:
Selection of Catalysts: Efficient catalysts to enhance reaction rates and yields.
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.
Purification Techniques: Advanced purification methods like chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, impacting the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA, depending on its biological activity.
Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(benzothiazol-2-ylsulfanyl)ethanone: Lacks the triazole moiety, which may affect its biological activity.
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(triazol-3-ylsulfanyl)ethanone: Lacks the benzothiazole moiety, potentially altering its chemical properties.
Uniqueness
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to its combination of carbazole, triazole, and benzothiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H20N4OS2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
InChI |
InChI=1S/C23H20N4OS2/c1-14-10-11-18-16(12-14)15-6-2-3-7-17(15)26(18)21(28)13-29-22-24-25-23-27(22)19-8-4-5-9-20(19)30-23/h2-9,14H,10-13H2,1H3 |
InChI Key |
RLDSOLCONSEVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C5N4C6=CC=CC=C6S5 |
Origin of Product |
United States |
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